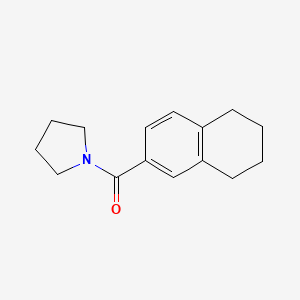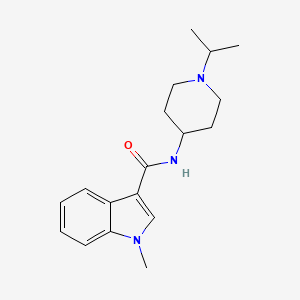
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide, also known as GW-501516 or Cardarine, is a synthetic drug that has been extensively researched for its potential applications in various fields, including medicine, sports, and science. GW-501516 is a selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-delta), which plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation.
Wirkmechanismus
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide acts as a selective agonist of PPAR-delta, a nuclear receptor that regulates gene expression in response to various stimuli, such as fatty acids and hormones. PPAR-delta plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation. Upon activation by 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide, PPAR-delta forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the recruitment of coactivators and the initiation of transcription, resulting in the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In animal models, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been shown to increase fatty acid oxidation, improve glucose tolerance, reduce inflammation, and enhance endurance performance. In humans, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been shown to increase high-density lipoprotein (HDL) cholesterol, improve insulin sensitivity, and reduce triglycerides. However, the long-term safety and efficacy of 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide in humans are still unclear, and further studies are needed to fully understand its potential benefits and risks.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for PPAR-delta, which allows for specific modulation of PPAR-delta signaling without affecting other PPAR isoforms or nuclear receptors. Another advantage is its well-characterized pharmacokinetics and pharmacodynamics, which allows for accurate dosing and monitoring of 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide in vivo and in vitro. However, one limitation is its potential off-target effects and toxicity, which may confound the interpretation of experimental results. Another limitation is its high cost and limited availability, which may restrict its use in some labs.
Zukünftige Richtungen
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has several potential future directions for research. One direction is to further investigate its therapeutic potential in metabolic disorders, such as obesity, diabetes, and dyslipidemia, and to develop safer and more effective PPAR-delta agonists for clinical use. Another direction is to explore its potential applications in sports and exercise science, such as improving endurance performance and reducing fatigue. Another direction is to study its role in cancer biology, as PPAR-delta has been implicated in the regulation of tumor growth and metastasis. Overall, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has the potential to advance our understanding of PPAR-delta signaling and its implications for human health and disease.
Synthesemethoden
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide was first synthesized in the 1990s by a pharmaceutical company called GlaxoSmithKline. The synthesis method involves the reaction of indole-3-carboxylic acid with 4-chloro-1-methylpiperidine in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), followed by N-alkylation with 2-bromo-2-methylpropane. The resulting product is purified by column chromatography to obtain 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been extensively studied for its potential applications in various fields, including medicine, sports, and science. In medicine, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been investigated for its potential therapeutic effects on metabolic disorders, such as obesity, diabetes, and dyslipidemia. In sports, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been banned by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects, such as increased endurance and fat burning. In science, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been used as a tool compound to study the role of PPAR-delta in various biological processes, such as lipid metabolism, inflammation, and cancer.
Eigenschaften
IUPAC Name |
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13(2)21-10-8-14(9-11-21)19-18(22)16-12-20(3)17-7-5-4-6-15(16)17/h4-7,12-14H,8-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNBWHGDNHWQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

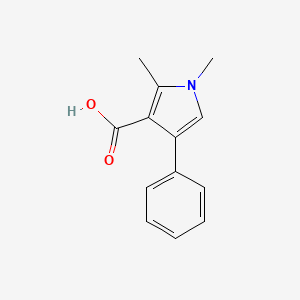
![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501076.png)

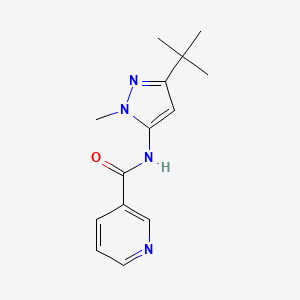
![1,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501100.png)
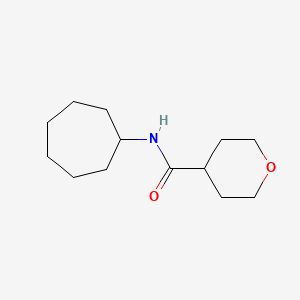
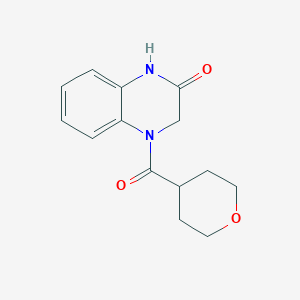
![1-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501114.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
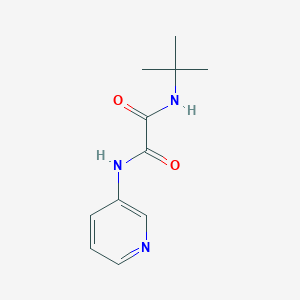
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)
